molecular formula C9H10F3NS B8392066 4-(Ethylsulfanyl)-2-(trifluoromethyl)aniline

4-(Ethylsulfanyl)-2-(trifluoromethyl)aniline

Cat. No. B8392066
M. Wt: 221.24 g/mol
InChI Key: MTEUDTXTXOJDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylsulfanyl)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C9H10F3NS and its molecular weight is 221.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethylsulfanyl)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylsulfanyl)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Ethylsulfanyl)-2-(trifluoromethyl)aniline

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

4-ethylsulfanyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NS/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3

InChI Key

MTEUDTXTXOJDST-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 64 percent aqueous hydrazine (75.6 g., 1.5 moles) is added dropwise to a warm (50° C.) stirred mixture of 2-nitro-5-ethylthiobenzotrifluoride (168.3 g, 0.67 mole) and 5 percent palladium on carbon catalyst (14.5 g) in 95 percent ethanol (1200 ml). After all of the hydrazine has been added, the reaction mixture is heated under reflux overnight. Thin layer chromatography indicates all of the nitro compound is reduced. The reaction mixture is then filtered and concentrated under reduced pressure. The residual golden colored liquid is taken up in methylene chloride and washed with water. The methylene chloride is removed by evaporation leaving the product,
Quantity
75.6 g
Type
reactant
Reaction Step One
Name
2-nitro-5-ethylthiobenzotrifluoride
Quantity
168.3 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
catalyst
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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